molecular formula C8H5F5 B1390656 2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene CAS No. 1138445-25-6

2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene

Cat. No.: B1390656
CAS No.: 1138445-25-6
M. Wt: 196.12 g/mol
InChI Key: NEUJLUFALXXWLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene is an organofluorine compound characterized by the presence of multiple fluorine atoms. Fluorine-containing compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of (1,1-Difluoroethyl)trimethylsilane as a source of the difluoroethyl group . This reagent reacts with carbonyl derivatives under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation processes. These processes utilize various difluoromethylation reagents and catalysts to achieve high yields and purity . The choice of reagents and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Mechanism of Action

The mechanism by which 2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene exerts its effects involves the interaction of its fluorine atoms with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain biological and chemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1,1-difluoroethyl)-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5/c1-8(12,13)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUJLUFALXXWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene
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2-(1,1-Difluoroethyl)-1,3,5-trifluorobenzene
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